molecular formula C15H11ClFN3O B2535178 2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396846-52-8

2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2535178
CAS RN: 1396846-52-8
M. Wt: 303.72
InChI Key: HFCSFVQKMBHZBU-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a process known as scaffold hopping and computer-aided drug design . The synthetic route for these compounds starts with an intermediate, which is then coupled with ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce another intermediate . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and a Suzuki reaction in sequence .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex, involving several key characteristics. Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include the Suzuki reaction and the Miyaura borylation reaction . These reactions are part of the process of coupling the intermediates to produce the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can be tuned by modifying the structure . For example, the presence of EDGs at position 7 on the fused ring can improve both the absorption and emission behaviors .

Scientific Research Applications

Fluorescent Molecules

This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . They can be used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .

CDK2 Inhibitors

Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cytotoxic Activities

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Organic Synthesis Intermediate

This compound can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridine derivatives involves their role as TRK inhibitors . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer . These compounds inhibit TRKA, with some showing acceptable activity .

Future Directions

The future directions for the study of pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their potential as TRK inhibitors . Additionally, more research could be done to optimize their synthesis and improve their physical and chemical properties .

properties

IUPAC Name

2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O/c16-11-4-3-5-12(17)14(11)15(21)18-8-10-9-19-20-7-2-1-6-13(10)20/h1-7,9H,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCSFVQKMBHZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

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